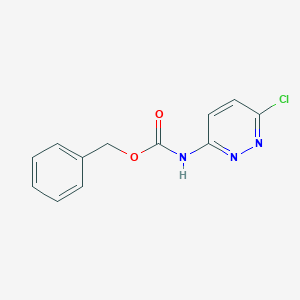

benzyl N-(6-chloropyridazin-3-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(6-chloropyridazin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-10-6-7-11(16-15-10)14-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOUUBWHJAPMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650105 | |

| Record name | Benzyl (6-chloropyridazin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175393-07-4 | |

| Record name | Benzyl (6-chloropyridazin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of benzyl N-(6-chloropyridazin-3-yl)carbamate as a pharmaceutical intermediate

An In-depth Technical Guide to Benzyl N-(6-chloropyridazin-3-yl)carbamate as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

In the intricate landscape of modern drug discovery, pharmaceutical intermediates are the unsung heroes, providing the foundational scaffolds upon which complex and potent therapeutic agents are built. Benzyl N-(6-chloropyridazin-3-yl)carbamate is a quintessential example of such a vital building block. This technical guide delves into the synthesis, chemical attributes, and strategic application of this intermediate, offering researchers and drug development professionals a comprehensive understanding of its role. We will explore its reactivity, its utility in constructing diverse molecular architectures—particularly those targeting kinases and other key cellular regulators—and provide validated experimental protocols to illustrate its practical application.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for designing ligands that can effectively interact with biological targets.[1] The incorporation of a chlorine atom at the 6-position introduces a versatile synthetic handle, ripe for a variety of cross-coupling and nucleophilic substitution reactions.

Benzyl N-(6-chloropyridazin-3-yl)carbamate combines this reactive pyridazine core with a benzyl carbamate group. The carbamate functional group is itself a cornerstone of drug design, valued for its chemical stability, ability to penetrate cell membranes, and its bioisosteric resemblance to a peptide bond.[2] In this intermediate, the benzyl carbamate (Cbz) group serves a dual purpose: it acts as a robust protecting group for the 3-amino functionality and can also be an integral part of the final molecule's pharmacophore. This guide will illuminate how these features converge to make benzyl N-(6-chloropyridazin-3-yl)carbamate a key player in the synthesis of next-generation therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of an intermediate's physical and chemical properties is fundamental to its effective use in multi-step synthesis.

| Property | Value |

| IUPAC Name | Benzyl N-(6-chloropyridazin-3-yl)carbamate |

| Molecular Formula | C₁₂H₁₀ClN₃O₂ |

| Molecular Weight | 263.68 g/mol |

| CAS Number | 132336-39-3 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

Synthetic Pathway

The synthesis of benzyl N-(6-chloropyridazin-3-yl)carbamate is typically achieved through a straightforward nucleophilic acyl substitution. The process begins with 3-amino-6-chloropyridazine, which is itself synthesized from the commercially available 3,6-dichloropyridazine via a regioselective amination reaction.[3] The amino group of 3-amino-6-chloropyridazine then reacts with benzyl chloroformate in the presence of a non-nucleophilic base.

The causality behind this choice of reagents is clear:

-

Benzyl Chloroformate: This is the classic reagent for introducing the Cbz protecting group. It is highly reactive towards nucleophiles like amines.[4]

-

Base (e.g., Pyridine, Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

Solvent (e.g., THF, Dichloromethane): An aprotic solvent is chosen to prevent side reactions with the highly reactive benzyl chloroformate.

Caption: General workflow for the synthesis of the title intermediate.

Chemical Reactivity and Strategic Application

The synthetic utility of benzyl N-(6-chloropyridazin-3-yl)carbamate stems from two key structural features: the reactive C-Cl bond and the versatile Cbz-protected amine.

Caption: Key reactive sites and potential transformations of the intermediate.

Transformations at the C6-Position

The chlorine atom at the 6-position of the pyridazine ring is susceptible to displacement. This is the primary site for introducing molecular diversity.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridazine nitrogens activates the C-Cl bond towards attack by nucleophiles. This allows for the straightforward introduction of amines, thiols, or alkoxides, which is a common strategy in the synthesis of kinase inhibitors.

-

Metal-Catalyzed Cross-Coupling: The C-Cl bond is an excellent substrate for reactions like Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds). This enables the construction of complex bi-aryl or hetero-aryl structures, which are prevalent in modern pharmaceuticals.[1]

Manipulation of the Carbamate Group

The benzyl carbamate (Cbz) group is a workhorse protecting group in organic synthesis.

-

Deprotection: Its most significant feature is its lability under specific, mild conditions. It is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a reaction that typically does not affect other sensitive functional groups, including the pyridazine core. This selective deprotection unmasks the 3-amino group, making it available for subsequent acylation, alkylation, or sulfonylation reactions.

-

Pharmacophore Contribution: In some drug candidates, the entire benzyl carbamate moiety is retained as part of the final active pharmaceutical ingredient (API), contributing to target binding through hydrogen bonding and hydrophobic interactions.

Case Study: Application in the Synthesis of Kinase Inhibitors

While a specific blockbuster drug may not list this exact intermediate as its starting material in publicly available literature, its structural motif is central to numerous patented compounds, particularly in the realm of oncology and inflammatory diseases.[5] Pyridazine-based compounds are frequently explored as inhibitors of various protein kinases, such as ALK5, VEGF, and others involved in aberrant cell signaling.[5][6][7]

Let's consider a representative synthetic route to a hypothetical kinase inhibitor, demonstrating the strategic use of benzyl N-(6-chloropyridazin-3-yl)carbamate.

Caption: Representative workflow for synthesizing a kinase inhibitor.

In this workflow, the intermediate first undergoes a Suzuki coupling to install a crucial aryl group that will interact with a hydrophobic pocket in the kinase's active site. Subsequently, the Cbz group is removed via hydrogenolysis to reveal the primary amine. This amine is then acylated via an amide coupling reaction to introduce another key binding element, completing the synthesis of the target molecule. This sequence highlights the orthogonal reactivity of the intermediate's key functional groups, allowing for controlled, stepwise construction of complex molecules.

Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and substrate requirements. A thorough risk assessment should be conducted before any experimental work.

Protocol 1: Synthesis of Benzyl N-(6-chloropyridazin-3-yl)carbamate

-

Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Isolation: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

-

Reaction Setup: In a reaction vessel, combine benzyl N-(6-chloropyridazin-3-yl)carbamate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the vessel.

-

Reaction: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction to 90-100 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the 6-aryl-substituted pyridazine product.

Conclusion and Future Perspectives

Benzyl N-(6-chloropyridazin-3-yl)carbamate is more than a simple chemical; it is a strategically designed intermediate that provides a reliable and versatile entry point into the synthesis of medicinally relevant pyridazine-containing compounds. Its predictable reactivity at two distinct sites allows for the systematic and controlled construction of complex molecular libraries for screening and lead optimization. As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like this one will only increase. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and its application in novel synthetic methodologies, further cementing the role of the pyridazine scaffold in the future of medicine.

References

-

Wedge, S. R., et al. (2000). ZD4190: An Orally Active Inhibitor of Vascular Endothelial Growth Factor Signaling with Broad-Spectrum Antitumor Efficacy. Cancer Research, 60(4), 970-975. Available at: [Link]

-

Exclusive Chemistry Ltd. (2019). Tacedinaline. Available at: [Link]

-

United States Patent US20130101759A1. (2013). Nanochannel delivery devices and related methods. Available at: [Link]

-

Organic Syntheses. (n.d.). BENZYL METHOXYCARBAMATE. Available at: [Link]

-

Molbase. (n.d.). Benzyl N-3-(6-chloropyridazin-3-yl)phenylcarbamate. Available at: [Link]

-

United States Patent US8829195B2. (2014). Application for patent term extension. Available at: [Link]

- World Intellectual Property Organization. (2016). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.

-

National Center for Biotechnology Information. (n.d.). Tacedinaline. PubChem Compound Database. Available at: [Link]

- Google Patents. (2024). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.

-

Sović, K., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303. Available at: [Link]

-

PubMed. (2000). ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy. Available at: [Link]

- Google Patents. (2016). US9487500B2 - Compounds and compositions thereof.

-

Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Available at: [Link]

-

Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Available at: [Link]

-

PubMed. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Available at: [Link]

-

PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... Available at: [Link]

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

ResearchGate. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][6][8]diazepines. Available at: [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

-

Fang, M., et al. (2010). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o401. Available at: [Link]

Sources

- 1. N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical [benchchem.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Pharmacophore Analysis of 6-Chloropyridazin-3-yl Compounds

[1]

Executive Summary

The 6-chloropyridazin-3-yl moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic landscape and dual utility as both a reactive intermediate and a robust pharmacophoric feature. Unlike simple phenyl or pyridine analogs, the pyridazine ring’s 1,2-diazine core creates a highly

This technical guide dissects the pharmacophore of 6-chloropyridazin-3-yl compounds, moving beyond basic structural description to the causal electronic interactions that drive potency in targets such as PARP-1 , COX-2 , and JNK1 .

Electronic & Structural Basis

To accurately model the pharmacophore, one must first understand the underlying quantum chemical properties that define the interaction potential of the 6-chloropyridazin-3-yl fragment.

The -Deficient Core

The pyridazine ring contains two adjacent nitrogen atoms.[1] This 1,2-arrangement results in significant lone-pair repulsion and a high dipole moment.

-

Effect: The ring is highly electron-deficient (more so than pyridine).

-

Pharmacophore Implication: The ring acts as a strong

-acid, making it an excellent partner for

The "Activated" Chlorine (Halogen Bonding)

A critical, often overlooked feature is the activation of the chlorine atom. In a standard chlorobenzene, the chlorine is weakly activated. However, the electron-withdrawing nature of the pyridazine nitrogens pulls electron density away from the chlorine.

-

Mechanism: This depletion creates a substantial region of positive electrostatic potential (the

-hole ) on the extension of the C-Cl bond axis. -

Pharmacophore Implication: The 6-Cl substituent functions as a potent Halogen Bond Donor (XB) . It can form directional non-covalent interactions with Lewis bases (backbone carbonyls, water molecules, or Asp/Glu side chains) in the receptor. This interaction is strictly directional (

relative to the C-Cl bond).

Hydrogen Bond Acceptors

The N1 and N2 atoms possess lone pairs, but their basicity is attenuated (

-

Pharmacophore Implication: They act as weak-to-moderate Hydrogen Bond Acceptors (HBA). Their proximity allows for "bidentate" recognition or water-bridged networks, but they are less likely to be protonated at physiological pH compared to pyridines.

Pharmacophore Map & Interaction Features[3]

The following diagram illustrates the core pharmacophore features of the 6-chloropyridazin-3-yl fragment.

Figure 1: Pharmacophore interaction map detailing the translation of structural features into binding events.

Case Studies & Biological Targets[2][4]

PARP-1 Inhibitors (Oncology)

Poly(ADP-ribose)polymerase-1 (PARP-1) is a major target for cancer therapy.[1]

-

Role of Scaffold: In novel chloropyridazine hybrids, the pyridazine ring mimics the nicotinamide moiety of

. -

Interaction: The N-atoms form critical H-bonds with the hinge region (Gly863/Ser904). The 6-chloro group often occupies a hydrophobic sub-pocket, but recent SAR suggests it may engage in halogen bonding with backbone carbonyls, enhancing residence time compared to the unsubstituted analog.

-

Data Point: Derivatives retaining the 6-Cl showed

values in the low micromolar range against MDA-MB-231 cell lines, validating the stability and binding utility of the halo-heterocycle [1].

COX-2 Inhibitors (Inflammation)

In the design of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles:

-

Role of Scaffold: The 6-chloropyridazine serves as a bioisostere for the traditional sulfonamide or sulfone pharmacophores found in Coxibs.

-

Interaction: The chloropyridazine moiety inserts into the secondary pocket of COX-2. The Chlorine atom provides steric bulk and lipophilicity to fill the hydrophobic channel, while the pyridazine nitrogens orient the molecule via water-mediated networks [3].

JNK1 Pathway Inhibitors

3,6-disubstituted pyridazines have been designed as JNK1 inhibitors via scaffold hopping from pyrazoles.

-

SAR Insight: The 6-chloro substituent was critical for cellular permeability. While polar groups at this position improved solubility, they often decreased membrane penetration. The 6-Cl offered the optimal balance of LogP and metabolic stability [4].

Experimental Protocol: Pharmacophore Generation

This workflow describes the generation of a structure-based pharmacophore model for a 6-chloropyridazine derivative.

Step-by-Step Methodology

Step 1: Ligand Preparation & Conformational Analysis

-

Tool: MOE / Schrödinger LigPrep.

-

Action: Generate 3D conformers. Crucial: Calculate partial charges using DFT (B3LYP/6-31G*) to accurately represent the

-hole on the Chlorine. Standard force fields (MMFF94) often underestimate this anisotropic charge distribution.

Step 2: Molecular Docking

-

Target: e.g., PARP-1 (PDB: 6NTU).[1]

-

Protocol:

Step 3: Pharmacophore Feature Extraction

-

Tool: LigandScout or Phase.

-

Feature Definitions:

Step 4: Validation

-

Metric: Use a "Decoy Set" (50 inactive analogs). Calculate Enrichment Factor (EF1%) and ROC-AUC. A valid model must distinguish the 6-Cl active compounds from 6-H or 6-Me analogs (which lack the

-hole).

Computational Workflow Diagram

Figure 2: Computational workflow for deriving and validating a halogen-bonding enhanced pharmacophore model.

Quantitative Data Summary

The following table summarizes the physicochemical contributions of the 6-chloropyridazin-3-yl fragment compared to common bioisosteres.

| Fragment | H-Bond Acceptor Strength | LogP Contribution | Primary Interaction Mode | |

| 6-Chloropyridazin-3-yl | High (-3.4 to -6.6) | Moderate | +0.71 | XB + |

| 6-Chloropyridin-3-yl | Moderate | Moderate | +0.65 | Weak XB + HBA |

| 4-Chlorophenyl | Low | None | +0.90 | Hydrophobic only |

| Pyridazin-3-yl (No Cl) | None | Moderate | -0.50 | HBA + |

*Note:

References

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition. Source: NIH / PubMed Central URL:[Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Source: PubMed URL:[Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Source: ACS Omega (via PubMed Central) URL:[Link]

-

Cooperation/Competition between Halogen Bonds and Hydrogen Bonds. Source: Semantic Scholar / Symmetry URL:[Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Deprotection of Benzyl Carbamates (Cbz) on Pyridazine Scaffolds

Topic: Conditions for deprotection of benzyl carbamates on pyridazine heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Pyridazine Paradox

The pyridazine (1,2-diazine) ring is a privileged scaffold in modern drug discovery, featured in diverse clinical candidates for its ability to engage in

The Challenge: The standard industrial method for Cbz removal—catalytic hydrogenolysis (

-

Ring Reduction: Partial saturation to di- or tetrahydropyridazines.

-

N–N Bond Cleavage: Rupture of the hydrazine bond to form diamines.

This guide provides three validated, non-reductive protocols to achieve quantitative deprotection while preserving the integrity of the pyridazine core.

Decision Matrix & Mechanistic Logic

Before selecting a protocol, the stability of the substrate must be evaluated against the three primary non-reductive deprotection mechanisms: Acidolysis , Silyl-Assisted Hydrolysis , and Soft Nucleophilic Displacement .

Logical Workflow (Graphviz Diagram)

Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate functionality.

Validated Experimental Protocols

Protocol A: Acidolytic Cleavage (The "Robust" Route)

Best For: Substrates lacking acid-labile groups (e.g., acetals, Boc groups).

Mechanism: Protonation of the carbamate carbonyl oxygen facilitates

Reagents:

-

33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH).

-

Diethyl ether (

) or MTBE for precipitation.

Step-by-Step Procedure:

-

Preparation: Dissolve the Cbz-protected pyridazine (1.0 equiv) in minimal glacial acetic acid (approx. 2 mL per mmol) in a round-bottom flask.

-

Addition: Add 33% HBr in AcOH (5–10 equiv) dropwise at room temperature (RT).

-

Note: Significant fuming occurs; perform in a well-ventilated fume hood.

-

-

Reaction: Stir at RT. Monitor by LCMS.

-

Timeline: Simple substrates clear in 1–2 hours. Electron-deficient pyridazines may require heating to 40–50 °C.

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture slowly into a 10-fold excess of cold

or MTBE with vigorous stirring. -

The amine hydrobromide salt typically precipitates. Filter, wash with

, and dry.

-

-

Workup (Extraction Method):

-

If no precipitate forms, concentrate the mixture in vacuo.

-

Dilute with water and neutralize carefully with solid

or 1N NaOH to pH 8–9. -

Extract with EtOAc or DCM.

-

Critical Insight: Pyridazines are weak bases (

Protocol B: Soft Nucleophilic Cleavage (The "Modern" Route)

Best For: Complex substrates sensitive to acid; preventing side-reactions on the pyridazine ring.

Mechanism: A "soft" nucleophile (thiolate) attacks the benzylic carbon of the Cbz group in an

Reagents:

-

2-Mercaptoethanol (3–5 equiv).

- (Potassium phosphate tribasic, 3 equiv).

-

Solvent: N,N-Dimethylacetamide (DMAc) or DMF.

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the Cbz-protected substrate (1.0 equiv) and

(3.0 equiv). -

Solvation: Add DMAc (0.2 M concentration relative to substrate).

-

Activation: Add 2-Mercaptoethanol (3.0–5.0 equiv).

-

Reaction: Heat the mixture to 75 °C under an inert atmosphere (

).-

Why 75 °C? This temperature overcomes the activation energy for the

attack on the benzylic carbon without thermally degrading the heterocycle.

-

-

Monitoring: Check LCMS after 4 hours.

-

Workup:

-

Dilute with water and extract with EtOAc.

-

Purification Note: The byproduct is a benzyl thioether (S-benzyl-2-mercaptoethanol). This is much less polar than the amine product and is easily removed via column chromatography or an acid-base wash.

-

Visualizing the Pathway:

Figure 2: Mechanism of Thiol-Mediated Deprotection.

Protocol C: Lewis Acid-Mediated (Iodotrimethylsilane)

Best For: Substrates that are acid-sensitive but contain electrophiles (e.g., alkyl halides) that would react with thiols. Reagents:

-

TMSI (Iodotrimethylsilane) or generated in situ (TMSCl + NaI).

-

Solvent: Acetonitrile (

) or DCM.

Step-by-Step Procedure:

-

Preparation: Dissolve substrate in dry

under Argon. -

Addition: Add TMSI (2–4 equiv) dropwise at 0 °C.

-

Reaction: Allow to warm to RT.

-

Quenching: Quench with methanol (decomposes excess TMSI and silyl carbamate intermediates).

-

Workup: Concentrate and purify via reverse-phase prep-HPLC or flash chromatography.

Comparative Data: Why Avoid Hydrogenation?

The following table summarizes the risks associated with standard hydrogenation when applied to pyridazine scaffolds.

| Method | Reagents | Outcome on Pyridazine Core | Chemoselectivity Score |

| Hydrogenolysis | High Risk: 30–60% reduction of N=N bond observed [1]. | Low (1/5) | |

| Transfer Hydrog. | Cyclohexene, Pd/C | Moderate Risk: Slower reduction, but still problematic. | Low-Medium (2/5) |

| Acidolysis | HBr / AcOH | Safe: Ring remains intact. | High (5/5) |

| Nucleophilic | Thiol / | Safe: Ring remains intact. | Excellent (5/5) |

| Lewis Acid | TMSI | Safe: Ring remains intact. | High (4/5) |

Expert Tip: If you must use hydrogenation (e.g., to remove Cbz and reduce a nitro group simultaneously), poison the catalyst by adding pyridine (5–10 mol%) or using Pd(OH)₂ (Pearlman's catalyst) in EtOAc rather than MeOH. However, this often stalls the Cbz removal as well.

References

-

Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022).[3][5] Nucleophilic Deprotection of Carbamates Mediated by 2-Mercaptoethanol.[3] Organic Letters, 24(20), 3736–3740.

-

[Link]

-

-

Vinayagam, V., et al. (2024).[5] Aluminum Chloride (AlCl3)-Mediated Deprotection of N-Benzyloxycarbonyl (Cbz) Groups in HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.

-

[Link]

-

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 7: Protection for the Amino Group).

-

[Link]

-

-

Duckett, S. B., et al. (2015).[4] Investigating pyridazine and phthalazine exchange in a series of iridium complexes... Chemical Science, 6, 3981-3993. (Demonstrates susceptibility of pyridazine N-N bond to metal-hydride interactions).

-

[Link]

-

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. One moment, please... [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigating pyridazine and phthalazine exchange in a series of iridium complexes in order to define their role in the catalytic transfer of magnetisation from para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

Application Note: Preparation of Benzyl N-(6-chloropyridazin-3-yl)carbamate

Abstract

This application note details the synthetic protocol for the preparation of benzyl N-(6-chloropyridazin-3-yl)carbamate (Cbz-protected 3-amino-6-chloropyridazine). Due to the electron-deficient nature of the pyridazine ring, the exocyclic amine exhibits reduced nucleophilicity compared to standard anilines.[1] This guide presents an optimized Schotten-Baumann type acylation using anhydrous conditions to maximize yield and minimize hydrolysis of the moisture-sensitive benzyl chloroformate (Cbz-Cl) reagent.

Introduction

Aminopyridazines are critical scaffolds in medicinal chemistry, often serving as cores for kinase inhibitors and other bioactive heterocycles.[2][3] The protection of the exocyclic amine is a common requirement during multi-step synthesis to prevent side reactions such as N-alkylation or oxidation.

The target molecule, benzyl N-(6-chloropyridazin-3-yl)carbamate , introduces a benzyloxycarbonyl (Cbz) group. This protecting group is orthogonal to Boc and acid-labile groups, removable via catalytic hydrogenation (

Synthetic Challenge

The nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (inductive and mesomeric), significantly lowering the

Reagents and Equipment

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Safety Note |

| 3-Amino-6-chloropyridazine | 129.55 | 1.0 | Substrate | Irritant, Harmful if swallowed |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.2 | Reagent | Lachrymator , Corrosive, Moisture Sensitive |

| Pyridine | 79.10 | 3.0 - 5.0 | Base/Solvent | Flammable, Toxic, Stench |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen suspect |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst | Toxic (Optional) |

Equipment

-

Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with a nitrogen inlet and pressure-equalizing addition funnel.

-

Temperature Control: Ice-water bath (

). -

Stirring: Magnetic stir bar (PTFE coated).

Experimental Protocol

Reaction Scheme

The synthesis proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of chloride. Pyridine serves as a proton scavenger and can form a reactive

Figure 1: Reaction pathway for the Cbz-protection of 3-amino-6-chloropyridazine.

Step-by-Step Procedure (Method A: Pyridine/DCM)

Step 1: Preparation of Substrate Solution

-

Charge the flame-dried reaction flask with 3-amino-6-chloropyridazine (1.0 equiv).

-

Add anhydrous DCM (approx. 10 mL per gram of substrate).

-

Add Pyridine (3.0 equiv).

-

Note: If the substrate is not fully soluble, the reaction will proceed as a suspension, eventually clarifying as the more soluble carbamate forms.

-

Optional: Add DMAP (0.1 equiv) if the reaction is known to be sluggish (catalytic acylation).

-

Step 2: Reagent Addition

-

Cool the mixture to

using an ice bath. -

Dilute Benzyl Chloroformate (1.2 equiv) in a small volume of DCM (1:1 v/v) in the addition funnel.

-

Add the Cbz-Cl solution dropwise over 15–30 minutes.

-

Critical: Control the exotherm. Rapid addition can lead to bis-acylation (formation of the imide).

-

Step 3: Reaction Maintenance

-

Allow the reaction to stir at

for 1 hour. -

Remove the ice bath and allow the mixture to warm to Room Temperature (

) . -

Stir for 4–12 hours.

-

Monitoring: Check by TLC (Eluent: 50% EtOAc/Hexane) or LCMS. The starting amine is polar; the product will be less polar (higher

).

-

Step 4: Workup and Purification

-

Quench: Add water (equal volume to solvent) to the reaction mixture.

-

Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash: Wash the organic layer with 1M HCl (

) to remove excess pyridine and unreacted amine.-

Note: The product is a carbamate and is stable to dilute acid washes, but do not prolong contact.

-

-

Neutralization: Wash with saturated

solution, then Brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification:

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Validation

Successful synthesis should be validated using

-

NMR (DMSO-

-

~11.0 ppm (s, 1H, NH ): Broad singlet, exchangeable with

- ~7.30–7.45 ppm (m, 5H, Ph -H): Aromatic protons of the benzyl group.

- ~8.0 ppm (d, 1H, Pyridazine-H): Doublet for H-4/H-5.

- ~7.8 ppm (d, 1H, Pyridazine-H): Doublet for H-4/H-5.

-

5.25 ppm (s, 2H, CH

-

~11.0 ppm (s, 1H, NH ): Broad singlet, exchangeable with

-

LCMS:

-

Observe

peak corresponding to Product MW (approx. 264.05 Da for -

Characteristic Chlorine isotope pattern (

).

-

Troubleshooting Guide

| Observation | Possible Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity of amine. | Add 0.1 eq DMAP as catalyst. Increase temperature to Reflux (DCM) or switch solvent to THF and heat to |

| Bis-acylation (Imide formation) | Excess Cbz-Cl or high temp. | Strictly control Cbz-Cl to 1.1–1.2 equiv. Keep reaction at |

| Starting Material Remains | Hydrolysis of Cbz-Cl. | Ensure solvents are anhydrous .[1] Cbz-Cl degrades with moisture.[1] Use fresh reagent. |

| Product in Aqueous Layer | pH too low/high during workup. | The carbamate is neutral but can hydrolyze in strong base. Keep washes brief. Ensure organic extraction is thorough (use EtOAc if DCM is insufficient). |

References

-

General Cbz Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Reactivity of Aminopyridazines: PubChem Compound Summary for CID 21643, 6-Chloropyridazin-3-amine. National Center for Biotechnology Information (2025). [Link]

-

Analogous Pyridine Protection: Benzyl N-(4-pyridyl)carbamate. National Center for Biotechnology Information. PubChem Compound Database. [Link]

Sources

Application Note & Protocols: Suzuki-Miyaura Coupling of Benzyl N-(6-chloropyridazin-3-yl)carbamate for Pharmaceutical Scaffolding

Introduction: The Strategic Importance of Pyridazine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, its significance was ultimately recognized with the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction is indispensable in drug discovery and development, where the construction of biaryl and heteroaryl-aryl motifs is a constant necessity.[3][4][5]

Pyridazine derivatives are of particular interest within medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities.[6] The ability to functionalize the pyridazine ring via cross-coupling is therefore a high-value synthetic operation. This application note provides a comprehensive guide and detailed protocols for the Suzuki-Miyaura coupling of benzyl N-(6-chloropyridazin-3-yl)carbamate .

While aryl and heteroaryl chlorides are economically advantageous and often more readily available than their bromide or iodide counterparts, their lower reactivity presents a distinct synthetic challenge.[7][8][9] The inertness of the C-Cl bond towards oxidative addition necessitates the use of specialized, highly active catalytic systems.[3][10] This guide focuses on overcoming this hurdle, providing researchers with the foundational knowledge and practical steps to successfully couple this challenging, yet valuable, substrate.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][11][12] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzyl N-(6-chloropyridazin-3-yl)carbamate. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and is promoted by electron-rich, bulky phosphine ligands.[2][9][11]

-

Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base, which activates the organoboron species.[2][13][14]

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Suzuki Coupling of Benzyl N-(6-chloropyridazin-3-yl)carbamate

This protocol provides a robust starting point for the coupling of the title compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents

-

Substrate: Benzyl N-(6-chloropyridazin-3-yl)carbamate (1.0 eq)

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%) or Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

-

Ligand (if using Pd(OAc)₂): SPhos, XPhos, or RuPhos (1.2 - 2.4 eq relative to Pd)

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/Water (10:1 v/v)

-

Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or block, condenser, inert gas line (Nitrogen or Argon), standard glassware for workup and purification.

Experimental Workflow Diagram

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add benzyl N-(6-chloropyridazin-3-yl)carbamate (e.g., 1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[15]

-

Solvent Addition: Prepare a degassed solvent mixture (e.g., 4 mL 1,4-dioxane and 1 mL water). Degassing is crucial and can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.[15] Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 4-24 hours. Vigorous stirring is essential for biphasic mixtures to ensure efficient phase transfer.[15]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine all organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Optimizing for Success: Key Parameter Selection

The "one-size-fits-all" approach rarely applies to Suzuki couplings, especially with challenging substrates. The following table outlines key parameters and provides a rationale for selection, forming a basis for systematic optimization.

| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |

| Palladium Source | Pd(dppf)Cl₂ or Pd(OAc)₂ (1-3 mol%) | Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is often effective for heteroaryl chlorides. Pd(OAc)₂ is cheaper but requires an external ligand. If the reaction is sluggish, catalyst loading can be increased to 5 mol%, but this is a last resort.[15] |

| Ligand | dppf (in Pd(dppf)Cl₂) or SPhos/XPhos (for Pd(OAc)₂) | For challenging aryl chlorides, electron-rich and bulky monodentate phosphine ligands (Buchwald-type ligands like SPhos or XPhos) are superior.[7][10][16] They accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[2][15] |

| Base | K₂CO₃ (2 eq) or K₃PO₄ (3 eq) | The base is essential for activating the boronic acid to form a more nucleophilic boronate species.[13][17] K₃PO₄ is a stronger base and is often more effective for less reactive chlorides. Cs₂CO₃ can also be screened for difficult couplings. |

| Solvent System | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | A protic co-solvent like water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[1][14] Anhydrous solvents like DMF can be used if substrate or product are sensitive to hydrolysis.[18] |

| Temperature | 80-110 °C | Higher temperatures are generally required to drive the oxidative addition of aryl chlorides.[9] However, excessive heat can lead to catalyst decomposition or side reactions. Start around 90-100 °C and adjust as needed. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[15] 2. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos).[16] 3. Increase temperature in 10 °C increments. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst which can promote oxidative homocoupling during its reduction to Pd(0). | 1. Improve degassing procedures.[15] 2. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize this pathway.[15] |

| Dehalogenation of Starting Material | 1. Presence of hydride sources (e.g., certain amine bases or alcohol solvents). 2. Catalyst-mediated hydrodehalogenation. | 1. Switch to a non-hydride source base like K₂CO₃ or K₃PO₄ and use an aprotic solvent.[15] 2. Screen different ligands; sometimes a less electron-rich ligand can disfavor this side reaction. |

| Protodeborylation of Boronic Acid | 1. Boronic acid instability, especially at high temperatures in aqueous media. | 1. Use a higher concentration of reagents. 2. Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[1][14] 3. Use KF as a base, which can sometimes reduce the rate of this side reaction.[18] |

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. 1999, 121 (41), pp 9550–9561. [Link]

-

Kaur, H., et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances. [Link]

-

Eckhardt, M., et al. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. J. Org. Chem. 2008, 73 (7), pp 2934–2937. [Link]

-

Cui, X., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem. 2011, 76 (7), pp 2161–2173. [Link]

-

ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

-

Martin, R., & Buchwald, S. L. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

-

Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

-

Bedford, R. B., et al. The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]

-

Fleck, C., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

-

Raposo, M. M. M., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

-

Organic Syntheses. BENZYL (METHOXYMETHYL)CARBAMATE. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling (2.6). [Link]

-

de Souza, A. C., et al. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Troubleshooting solubility issues of benzyl N-(6-chloropyridazin-3-yl)carbamate in DMSO

Welcome to the dedicated support guide for troubleshooting solubility challenges with benzyl N-(6-chloropyridazin-3-yl)carbamate in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during experimental workflows.

Introduction: Understanding the Challenge

Benzyl N-(6-chloropyridazin-3-yl)carbamate is a molecule of interest that, like many heterocyclic compounds used in drug discovery, can present solubility challenges. Its structure, combining a relatively lipophilic benzyl carbamate group with a polar, hydrogen-bond-accepting pyridazine ring, results in a molecule with poor aqueous solubility.[1] While DMSO is an excellent and powerful polar aprotic solvent capable of dissolving a wide range of compounds, issues can still arise from the compound's intrinsic properties, solvent quality, and handling techniques.[2] This guide provides a logical, step-by-step approach to diagnosing and solving these solubility issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've added the calculated amount of DMSO to my solid benzyl N-(6-chloropyridazin-3-yl)carbamate, but it's not dissolving. What's the first step?

A1: This is a common starting problem and usually relates to three factors: the compound's solid-state properties, insufficient solvation energy, or the quality of the solvent.

The "Why": The crystal lattice of a solid compound is held together by intermolecular forces. Overcoming this "crystal lattice energy" requires sufficient energy input from the solvent-solute interactions. Compounds with high melting points often have high lattice energies, making them harder to dissolve.[3] Furthermore, many drug-like molecules can exist in different crystalline forms (polymorphs) or as an amorphous solid; the amorphous form is almost always more soluble than a stable crystalline form.[3][4]

Troubleshooting Workflow:

Before proceeding to more advanced steps, follow this initial workflow to facilitate dissolution.

Caption: Initial troubleshooting workflow for dissolution.

Detailed Steps & Explanations:

-

Mechanical Agitation (Vortexing): This increases the interaction between the solvent and the surface of the solid particles.

-

Sonication: A sonication bath uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[3] This process creates localized high-energy microenvironments that physically break apart compound aggregates and enhance solvent penetration, facilitating dissolution without significant bulk heating.[5][6]

-

Gentle Warming: Increasing the temperature provides the kinetic energy needed to overcome the compound's crystal lattice energy. However, this must be done cautiously, as excessive heat can lead to the degradation of both the compound and DMSO itself.[7][8]

| Method | Temperature Range | Duration | Rationale & Caution |

| Gentle Warming | 30°C to 40°C | 10-20 minutes | Provides sufficient kinetic energy for most compounds. Low risk of degradation. |

| Moderate Warming | 40°C to 60°C | 5-10 minutes | Use only if gentle warming fails. Monitor for any color change. Risk of compound/solvent degradation increases.[7] |

Table 1: Recommended heating parameters for enhancing solubility.

Q2: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium/buffer. Why?

A2: This is a classic problem known as "crashing out" or precipitation upon dilution. It occurs because benzyl N-(6-chloropyridazin-3-yl)carbamate is highly soluble in the organic DMSO stock but poorly soluble in the final aqueous environment of your assay.[5][9] When the DMSO stock is rapidly diluted, the local concentration of DMSO plummets, and the aqueous buffer cannot keep the compound in solution, causing it to precipitate.[10]

The "Why": DMSO acts as a cosolvent.[9] At high concentrations (in your stock solution), it creates a solvent environment favorable to your compound. When this is diluted into an aqueous buffer, the polarity of the bulk solvent shifts dramatically towards that of water, which is a poor solvent for this molecule.

Solution: Optimized Dilution Protocol

The key is to control the rate of change of the solvent environment. A "reverse dilution" method, where the DMSO stock is added slowly to the vortexing aqueous buffer, is highly effective.

Caption: Comparison of incorrect vs. correct dilution methods.

See Protocol 2 for a detailed step-by-step guide. Additionally, if your experimental medium contains serum (e.g., FBS), diluting into the complete medium can help. Serum proteins like albumin can bind to hydrophobic compounds and help stabilize them in solution.[5]

Q3: I've tried everything, and solubility is still a problem. Could my DMSO be the issue?

A3: Absolutely. The quality and handling of DMSO are critical and often overlooked. The primary culprit is water contamination.

The "Why": DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] As water content in DMSO increases, the solvent's polarity and hydrogen-bonding structure change dramatically. This altered solvent environment is less capable of solvating large, lipophilic molecules, leading to a significant decrease in compound solubility.[11] In fact, a DMSO-water mixture can be a poorer solvent for some compounds than either pure DMSO or pure water.

| % Water in DMSO (w/w) | Freezing Point | Impact on Solubility of Lipophilic Compounds |

| 0% | 18.5°C | Maximum |

| 10% | ~8°C | Decreased |

| 33% | -73°C | Significantly Decreased[11] |

| 50% | ~ -35°C | Very Low |

Table 2: The effect of water contamination on the physical properties of DMSO and its solubilizing power.[11]

Best Practices for DMSO Handling:

-

Use Anhydrous, High-Purity Grade: Always start with a new, sealed bottle of anhydrous (≤0.1% water) DMSO, preferably with a purity of ≥99.9%.

-

Aliquot: Upon opening a new bottle, immediately aliquot it into smaller, single-use volumes in glass or polypropylene vials under an inert atmosphere (like nitrogen or argon) if possible. This minimizes repeated exposure of the main stock to moist air.

-

Proper Storage: Store aliquots tightly sealed at room temperature in a desiccator. While many labs store DMSO at 4°C or -20°C, remember that its freezing point is 18.5°C.[2] Freeze-thaw cycles can actually promote compound precipitation from stock solutions, especially if any moisture has been absorbed.[3][11]

Q4: Can repeated freeze-thaw cycles of my prepared stock solution cause problems?

A4: Yes, this is a significant source of error. Even if your compound dissolves initially, repeated freeze-thaw cycles can cause it to precipitate out of the DMSO stock over time.[4]

The "Why": When you first dissolve the compound, you may create a supersaturated solution, which is thermodynamically unstable. The process of freezing and thawing provides the energy needed for the solute molecules to rearrange into a more stable, lower-energy crystalline form, which is less soluble and thus precipitates.[3][11] Each cycle increases the probability of this occurring.

Solution: Prepare a high-concentration primary stock solution and then create smaller, single-use aliquots for your daily experiments. Thaw one aliquot for your experiment and discard any unused portion of that aliquot rather than re-freezing it.

Detailed Experimental Protocols

Protocol 1: Standard Method for Initial Dissolution

-

Preparation: Weigh the required mass of benzyl N-(6-chloropyridazin-3-yl)carbamate into a sterile, appropriate-sized glass vial.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

-

Vortexing: Cap the vial tightly and vortex at maximum speed for 2-5 minutes.

-

Visual Inspection: Check the solution against a bright light. If any solid particles or cloudiness remains, proceed to the next step.

-

Sonication: Place the vial in a room temperature ultrasonic water bath and sonicate for 10-15 minutes.

-

Second Inspection: Check the solution again. If it is still not fully dissolved, proceed with caution to the final step.

-

Gentle Warming: Place the vial in a heat block or water bath set to 37°C for 10 minutes. Swirl intermittently. Do not exceed 60°C.

-

Final Assessment: If the solution is clear, it is ready for use or aliquoting. If particulates remain, the desired concentration may be above the compound's solubility limit in DMSO. Consider preparing a more dilute stock solution.

Protocol 2: Optimized Method for Dilution into Aqueous Buffers

-

Prepare Buffer: Add the final volume of your aqueous buffer (e.g., cell culture media, PBS) to the destination tube or well (e.g., a 1.5 mL microcentrifuge tube).

-

Initiate Mixing: Place the tube on a vortexer set to a medium speed (continuous, gentle mixing).

-

Load Stock: Carefully draw the required volume of your DMSO stock solution into a pipette.

-

Reverse Dilution: Submerge the pipette tip just below the surface of the vortexing buffer.

-

Dispense Slowly: Dispense the DMSO stock solution dropwise and slowly into the side of the vortexing liquid over 10-15 seconds. This ensures rapid dispersion and prevents the formation of localized high-concentration pockets that lead to precipitation.

-

Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure homogeneity.

-

Final Inspection: The resulting solution should be clear. It is now ready for your assay.

By following this structured troubleshooting guide and adhering to best practices for solvent and stock solution handling, you can overcome the solubility challenges associated with benzyl N-(6-chloropyridazin-3-yl)carbamate and ensure the integrity of your scientific research.

References

-

Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath.com. [Online]. Available: [Link]

-

Quora. "What is the solubility of DMSO in water?" Quora.com, Jan 16, 2023. [Online]. Available: [Link]

-

Fry, D. C., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." ACS Medicinal Chemistry Letters, 2011. [Online]. Available: [Link]

-

Shakeel, F., et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 2019. [Online]. Available: [Link]

-

Volyniuk, D., et al. "Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." Molecules, 2020. [Online]. Available: [Link]

-

Dunn, A. D. "The pyridazine heterocycle in molecular recognition and drug discovery." Future Medicinal Chemistry, 2021. [Online]. Available: [Link]

-

Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. [Online]. Available: [Link]

-

The University of Texas at Austin. "Understanding DMSO/Water Interactions." repositories.lib.utexas.edu. [Online]. Available: [Link]

-

Gaylord Chemical. "DMSO Physical Properties." gchem.com. [Online]. Available: [Link]

-

Regulations.gov. "Dimethyl Sulfoxide (DMSO) Physical Properties." regulations.gov. [Online]. Available: [Link]

-

Wikipedia. "Dimethyl sulfoxide." en.wikipedia.org. [Online]. Available: [Link]

-

PubMed. "Biological assay challenges from compound solubility: strategies for bioassay optimization." pubmed.ncbi.nlm.nih.gov, May 1, 2006. [Online]. Available: [Link]

-

Sciencemadness Wiki. "Dimethyl sulfoxide." sciencemadness.org, Mar 28, 2021. [Online]. Available: [Link]

-

ResearchGate. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF." ResearchGate.net, Aug 5, 2025. [Online]. Available: [Link]

-

Quora. "How can dimethyl sulfoxide enhance solubility in lab applications?" Quora.com, Oct 30, 2024. [Online]. Available: [Link]

-

Wikipedia. "Pyridazine." en.wikipedia.org. [Online]. Available: [Link]

-

PubChem. "Dimethyl Sulfoxide | (CH3)2SO | CID 679." pubchem.ncbi.nlm.nih.gov. [Online]. Available: [Link]

-

Ziath Ltd. "Samples in DMSO: What an end user needs to know." ziath.com. [Online]. Available: [Link]

-

Slideshare. "Pyridazine and its derivatives | PPTX." slideshare.net. [Online]. Available: [Link]

-

ACS Publications. "Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent." pubs.acs.org, Sep 12, 2019. [Online]. Available: [Link]

-

ResearchGate. "How can you dissolve organic compounds for enzyme assays?" ResearchGate.net, Oct 5, 2013. [Online]. Available: [Link]

-

PubChem. "(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate." pubchem.ncbi.nlm.nih.gov. [Online]. Available: [Link]

-

OPS Diagnostics. "Chemical Methods for Lysing Biological Samples." opsdiagnostics.com. [Online]. Available: [Link]

-

ResearchGate. "Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures... | Request PDF." ResearchGate.net. [Online]. Available: [Link]

-

ResearchGate. "Bis-Tris Propane in DMSO as a Wet Scrubbing Agent: Carbamic Acid as a Sequestered CO2 Species." ResearchGate.net, Sep 7, 2017. [Online]. Available: [Link]

-

Wikipedia. "Benzyl carbamate." en.wikipedia.org. [Online]. Available: [Link]

-

Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." gchem.com. [Online]. Available: [Link]

-

PubChemLite. "Benzyl n-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate." pubchemlite.com. [Online]. Available: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. ziath.com [ziath.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ziath.com [ziath.com]

Minimizing side reactions in the chlorination of pyridazin-3-yl carbamates

Executive Summary: The "Deactivated Ring" Paradox

Welcome to the technical support center. If you are attempting to chlorinate a pyridazin-3-yl carbamate, you are likely facing a classic conflict in heterocyclic chemistry: The Pyridazine Paradox .

The pyridazine ring is highly

This guide provides a logic-based troubleshooting framework to bypass these thermodynamic sinks.

Module 1: The N-Chloro Trap (Kinetic vs. Thermodynamic Control)

Issue: "I am seeing a new spot on TLC that reverts to starting material upon workup, or I am isolating an unstable intermediate."

Diagnosis: You are likely observing N-chlorination rather than C-chlorination.[1] The proton on the carbamate nitrogen is the most kinetically accessible site for chlorinating agents like NCS (N-chlorosuccinimide).[1]

The Mechanism

In electron-deficient systems, the energy barrier for

Troubleshooting Q&A

Q: How do I distinguish N-chlorination from C-chlorination?

-

A: Perform a simple chemical test. N-chloro species are often oxidative.[1] Spot your reaction mixture on starch-iodide paper.[1] A rapid, intense blue/black color suggests high concentrations of N-Cl species.[1] Furthermore, N-chloro compounds often show a distinct downfield shift in NMR but lack the characteristic loss of a ring proton signal.[1]

Q: How do I force the Cl from Nitrogen to Carbon?

-

A: You must lower the activation energy for the C-chlorination or catalyze the rearrangement.

-

Protocol Adjustment: Switch from thermal conditions to Lewis Acid Catalysis . The addition of

or -

Alternative: Use Brønsted Acid catalysis (e.g., TFA or

) if your carbamate is acid-stable.[1] Protonation of the N-Cl species can catalyze migration.[1]

-

Module 2: Regioselectivity & Over-Chlorination[1]

Issue: "I am getting a mixture of isomers (4-Cl and 6-Cl) or di-chlorinated products."

Diagnosis: The carbamate directs ortho (position 4) and para (position 6).[1] However, the intrinsic reactivity of pyridazine favors nucleophilic attack, not electrophilic.[1] In

Data: Regioselectivity Drivers

| Factor | Favors C4-Chlorination | Favors C6-Chlorination |

| Electronic Effect | Strong (Ortho to activating group) | Moderate (Para to activating group) |

| Steric Hindrance | Unfavorable (Adjacent to carbamate) | Favorable (Remote) |

| Reagent Size | Small ( | Large (NCS, Dichlorohydantoin) |

Troubleshooting Q&A

Q: How do I stop at mono-chlorination?

-

A: Stoichiometry control is insufficient because the product (chloro-pyridazinyl carbamate) might be more reactive than the starting material if the Cl acts as a weak donor via resonance (unlikely in pyridazine) or if solubility changes.[1]

Q: I need the C4 isomer, but I'm getting C6.

-

A: Block the C6 position or use a "Directed Ortho Metalation" (DoM) approach (though this requires changing from electrophilic chlorination to lithiation/quenching).[1] For standard chlorination, increasing the steric bulk of the carbamate ester group (e.g., t-butyl vs. methyl) can paradoxically push chlorination to C6. To favor C4, use smaller carbamates and lower temperatures (0°C to -10°C) to maximize the electronic directing effect over steric factors.[1]

Module 3: Hydrolytic Stability (Yield Loss)[1]

Issue: "My product yield is low, and I see aminopyridazine in the aqueous waste."

Diagnosis: Acid-catalyzed hydrolysis.[1] Chlorination generates HCl (if using

Troubleshooting Q&A

Q: How do I maintain pH without stopping the reaction?

-

A: Do not use strong inorganic bases (NaOH), as they promote base-catalyzed hydrolysis.[1]

Visualization: Mechanistic Pathway & Workflow[1]

The following diagram illustrates the competition between the kinetic N-chlorination trap and the thermodynamic C-chlorination pathway.

Caption: Kinetic N-chlorination competes with thermodynamic C-chlorination. Lewis acids facilitate the rearrangement of the N-chloro intermediate to the desired C4-chloro product.[1]

Optimized Protocol: Lewis Acid Catalyzed Chlorination[1][2]

This protocol minimizes N-chlorination accumulation and prevents hydrolysis.[1]

Reagents:

-

Substrate: Pyridazin-3-yl carbamate (1.0 eq)[1]

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

-

Catalyst: Aluminum Chloride (

) (0.1 - 0.2 eq) OR Trifluoroacetic acid (TFA) (0.5 eq)[1] -

Solvent: Acetonitrile (Dry)[1]

Step-by-Step:

-

Dissolution: Dissolve the carbamate in dry Acetonitrile under inert atmosphere (

). -

Catalyst Addition: Add

at 0°C. Stir for 15 minutes to allow coordination with the carbonyl oxygen. -

Chlorination: Add NCS portion-wise over 30 minutes. Note: Portion-wise addition keeps the concentration of active chloronium low, reducing di-chlorination.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.

-

Checkpoint: If the reaction stalls with a spot corresponding to N-Cl, heat gently to 40-50°C to promote rearrangement.[1]

-

-

Quench: Quench with saturated aqueous

. Crucial: Do not use strong base. -

Workup: Extract with Ethyl Acetate. Wash with water (to remove succinimide).[1] Dry over

.[1]

References

-

Mechanisms of Halogenation in Electron-Deficient Heterocycles.

-

Source: Master Organic Chemistry / Organic Chemistry Portal.[1]

- Context: Explains the necessity of Lewis Acid activation for electron-poor arom

-

URL:

-

-

Regioselective Chlorin

-

Deaminative Chlorination & Heterocycle Functionaliz

-

Pyridazine Chemistry & Reactivity.

Sources

Technical Support Center: Enhancing Solution Stability of Benzyl N-(6-chloropyyridazin-3-yl)carbamate

Guide ID: CSS-BNCC-021326

Introduction: Understanding the Stability Challenge

Benzyl N-(6-chloropyridazin-3-yl)carbamate is a heterocyclic compound with potential applications in medicinal chemistry and materials science, often used as a synthetic intermediate.[1][2] Its structure, which combines a carbamate linkage, a chlorinated aromatic ring, and a pyridazine core, presents unique stability challenges in solution. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to anticipate, troubleshoot, and resolve common stability issues encountered during experimental work.

The primary goal is to ensure the integrity of the compound in solution, which is paramount for generating reliable and reproducible data in screening assays, kinetic studies, and formulation development. This document outlines the principal degradation pathways and offers validated, step-by-step protocols to mitigate them.

Frequently Asked Questions (FAQs): Core Chemical Concepts

Q1: What are the key structural features of this molecule that influence its stability?

The stability of benzyl N-(6-chloropyridazin-3-yl)carbamate is dictated by three primary structural motifs:

-

The Carbamate Linkage (-O-CO-NH-): This functional group is an amide-ester hybrid and is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[3][4] The rate of hydrolysis can be influenced by the electronic nature of the attached pyridazine ring.

-

The 6-Chloro Substituent: The chlorine atom on the pyridazine ring makes the ring electron-deficient and can be a site for nucleophilic substitution reactions, although this is generally less common than carbamate hydrolysis. It also renders the molecule susceptible to photodegradation.[5][6]

-

The Pyridazine Ring: As a diazine, the pyridazine ring has a high dipole moment and is relatively stable.[2][7] However, its electron-withdrawing nature can influence the reactivity of the attached carbamate group.[8]

Q2: What are the most probable degradation pathways for this compound in solution?

Based on its structure, the two most anticipated degradation pathways are:

-

Hydrolysis: The cleavage of the carbamate bond to yield 6-chloropyridazin-3-amine, benzyl alcohol, and carbon dioxide. This reaction is typically catalyzed by hydroxide ions (base-catalyzed) or hydronium ions (acid-catalyzed).[9][10] For N-monosubstituted carbamates, the base-catalyzed pathway is often dominant in the neutral to alkaline pH range.[9]

-

Photodegradation: Aromatic chlorinated compounds can be susceptible to degradation upon exposure to UV light.[6] This can involve complex radical mechanisms or dechlorination, leading to a variety of degradation products.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses common problems observed during experiments and provides a logical workflow for diagnosis and resolution.

Issue 1: Rapid Loss of Compound in Aqueous Solution (Confirmed by HPLC)

-

Symptom: A time-dependent decrease in the peak area of the parent compound when analyzed by HPLC, often accompanied by the appearance of new, more polar peaks.

-

Probable Cause: pH-mediated hydrolysis of the carbamate linkage. Carbamates can exhibit significant pH-dependent degradation profiles.[10][11]

-

Troubleshooting Workflow:

-

Confirm pH: Immediately measure the pH of your solution. Unbuffered aqueous solutions can have a pH that drifts due to dissolved CO2 or interactions with container surfaces.

-

Conduct a pH-Rate Profile Study: This is the most critical diagnostic experiment. It involves assessing the compound's stability across a range of pH values to identify the pH of maximum stability. (See Protocol 2 for a detailed methodology).

-

Implement a Buffer System: Once the optimal pH is identified (typically in the slightly acidic range for many carbamates), formulate your solutions using a suitable buffer system (e.g., acetate, citrate, phosphate) to maintain that pH.[12]

-

The diagram below illustrates the base-catalyzed hydrolysis mechanism, which is often the most significant pathway in the pH range of biological assays (pH 6-8).[9]

Caption: Proposed base-catalyzed hydrolysis of the carbamate linkage.

Issue 2: Solution Discoloration or Emergence of Unexpected Peaks After Light Exposure

-

Symptom: A yellow or brown tint develops in the solution, and/or new peaks appear in the chromatogram after the solution is left on a lab bench or exposed to direct light.

-

Probable Cause: Photodegradation. The combination of aromatic rings and a chloro-substituent makes the molecule susceptible to degradation by UV or even high-intensity visible light.[6]

-

Troubleshooting Workflow:

-

Protect from Light: Immediately repeat the experiment using amber vials or by wrapping containers in aluminum foil. Store stock solutions and experimental samples in the dark.[12]

-

Perform a Confirmatory Photostability Study: To prove light sensitivity, expose a solution to a controlled light source (as per ICH Q1B guidelines) alongside a dark control. Analyze both samples over time.[13]

-

Consider Antioxidants: If light protection is insufficient or impractical for the application, oxidative photodegradation may be occurring. The addition of antioxidants like BHA or BHT could be beneficial, although this requires further formulation work.[14][15]

-

Issue 3: Inconsistent Results or Precipitation in Organic Solvents (e.g., DMSO)

-

Symptom: Poor reproducibility between experiments, or visible precipitate forming in a stock solution (typically in DMSO) upon storage or after dilution into an aqueous buffer.

-

Probable Cause: Poor solubility or supersaturation. While highly soluble in neat DMSO, the compound may crash out when a small volume of the DMSO stock is diluted into a predominantly aqueous medium.

-

Troubleshooting Workflow:

-

Assess Kinetic Solubility: Determine the highest concentration that remains in solution after dilution into your final aqueous buffer. Do not assume solubility in DMSO translates directly to aqueous buffers.

-

Optimize Co-Solvent System: If higher concentrations are needed, investigate the use of co-solvents in the final solution. Excipients like propylene glycol or ethanol can improve solubility.[16]

-